molecular formula C11H13N3OS B13689527 5-[(4-Ethoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine CAS No. 63617-19-6

5-[(4-Ethoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B13689527
CAS No.: 63617-19-6
M. Wt: 235.31 g/mol
InChI Key: ZCDOAKOXYVMZFM-UHFFFAOYSA-N
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Description

5-[(4-Ethoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a thiadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the ethoxyphenyl group and the thiadiazole ring imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Ethoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine typically involves the reaction of 4-ethoxybenzyl chloride with thiosemicarbazide under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiadiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in a solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Ethoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiadiazole derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-[(4-Ethoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Agriculture: The compound is studied for its potential use as a pesticide or herbicide.

    Materials Science: It is explored for its use in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-[(4-Ethoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine involves its interaction with various molecular targets. In medicinal applications, it may inhibit specific enzymes or proteins essential for the survival of pathogens or cancer cells. The thiadiazole ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and coordination with metal ions, leading to the disruption of biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(4-Ethoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties compared to other similar compounds

Properties

CAS No.

63617-19-6

Molecular Formula

C11H13N3OS

Molecular Weight

235.31 g/mol

IUPAC Name

5-[(4-ethoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C11H13N3OS/c1-2-15-9-5-3-8(4-6-9)7-10-13-14-11(12)16-10/h3-6H,2,7H2,1H3,(H2,12,14)

InChI Key

ZCDOAKOXYVMZFM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=NN=C(S2)N

Origin of Product

United States

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